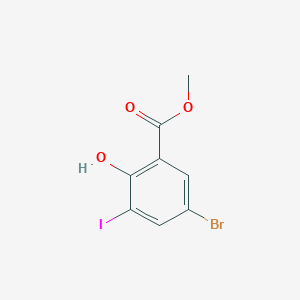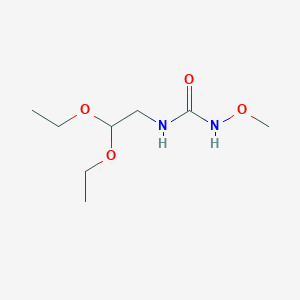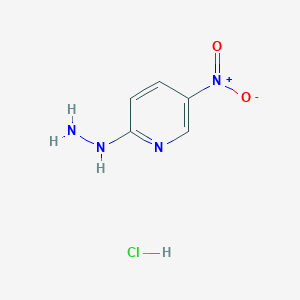
Dibromophenylphosphine
Vue d'ensemble
Description
Dibromophenylphosphine is a chemical compound with the formula C6H5Br2P . It is also known by other names such as Phenylphosphine dibromide and Phosphonous dibromide, phenyl .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group (C6H5) attached to a phosphorus atom (P), which is in turn attached to two bromine atoms (Br2) . The molecular weight of this compound is 267.886 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 267.886 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources .
Applications De Recherche Scientifique
Synthesis Methods
Dibromophosphines, a category of chemicals including Dibromophenylphosphine, are synthesized through various methods. One such method involves the reaction of tetrabromomethane with substituted phosphanorbornenes in toluene, which is compatible with several functional groups (Wang et al., 2013).
Application in Electronic Devices
This compound derivatives are used in the production of electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPV cells), and organic field-effect transistors (OFETs). This is due to their properties as organophosphorus compounds, which are vital in these applications (Joly et al., 2016).
In Chemical Synthesis
Triphenylphosphine dibromide, closely related to this compound, is employed in the direct synthesis of beta-lactams from carboxylic acids and imines. This method is notable for avoiding the use of acid halides as starting materials (Cossío et al., 1985).
Supramolecular Chemistry
This compound and its derivatives are used in supramolecular chemistry, particularly in the synthesis of supramolecular metallacycles. These structures have potential applications in catalysis, energy storage, and biomedicine due to their reversible binding properties (Mbonu et al., 2021).
Cross-Coupling Reactions
In cross-coupling reactions, this compound plays a crucial role. For instance, it is used in the ortho-selective cross-coupling of dibromophenols and dibromoanilines with Grignard reagents, displaying high selectivity not achieved with other phosphine ligands (Ishikawa & Manabe, 2007).
Safety and Hazards
While specific safety data for Dibromophenylphosphine is not available, general precautions should be taken while handling it. These include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes . It’s also recommended to use personal protective equipment and ensure adequate ventilation .
Orientations Futures
Propriétés
IUPAC Name |
dibromo(phenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2P/c7-9(8)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJKREQSNPYHJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333742 | |
| Record name | Dibromophenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1073-47-8 | |
| Record name | Dibromophenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Calcium 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B172434.png)

![1,4-Dioxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B172440.png)

![[(2R,3R,4S,5R,6R)-4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)-2-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B172445.png)


